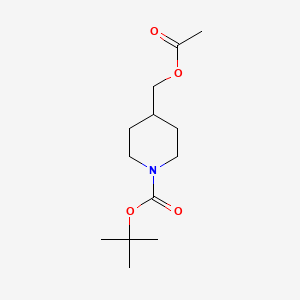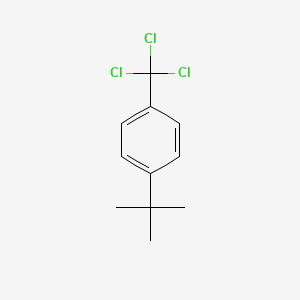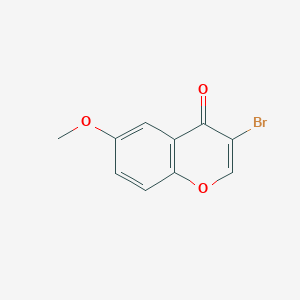
4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene is an organic compound characterized by the presence of bromine, nitro, and ethoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene typically involves the bromination of 1-(2-bromoethoxy)-2-nitrobenzene. This can be achieved through the reaction of 1-(2-bromoethoxy)-2-nitrobenzene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination has also been explored to minimize waste and improve the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 4-amino-1-(2-bromoethoxy)-2-nitrobenzene.
Reduction: Formation of 4-bromo-1-(2-bromoethoxy)-2-aminobenzene.
Oxidation: Formation of 4-bromo-1-(2-carboxyethoxy)-2-nitrobenzene.
Applications De Recherche Scientifique
4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene
- 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene
- 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
Comparison: In contrast, similar compounds with different substituents (e.g., chlorine, methoxy, fluorine) may exhibit different chemical behaviors and applications .
Propriétés
Formule moléculaire |
C8H7Br2NO3 |
|---|---|
Poids moléculaire |
324.95 g/mol |
Nom IUPAC |
4-bromo-1-(2-bromoethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO3/c9-3-4-14-8-2-1-6(10)5-7(8)11(12)13/h1-2,5H,3-4H2 |
Clé InChI |
XWSGJTOWKBOJOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)




![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)

![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)

